1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol
Overview
Description
1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring attached to a bromopyridine moiety through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol typically involves the coupling of 6-bromopyridine-2-carboxylic acid with pyrrolidin-3-ol. This can be achieved through a series of steps including esterification, reduction, and cyclization. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the bromopyridine moiety.
6-Bromopyridine-2-carboxylic acid: Lacks the pyrrolidine ring but shares the bromopyridine structure.
Pyrrolidin-3-ol: Contains the pyrrolidine ring but lacks the bromopyridine moiety.
Uniqueness: 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol is unique due to the combination of the bromopyridine and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-3-1-2-8(12-9)10(15)13-5-4-7(14)6-13/h1-3,7,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSDMTPNANMLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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